

Spectroscopic Analysis of N(Aminophenyl)sulfamide Isomers: A Comparative Guide

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Compound of Interest		
Compound Name:	N-(3-aminophenyl)sulfamide	
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This guide provides a comparative analysis of the spectroscopic data for the ortho, meta, and para isomers of N-(aminophenyl)sulfamide. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in synthesis, quality control, and metabolism studies. While a complete experimental dataset for all three isomers is not readily available in the literature, this document compiles the available data and provides expected spectral characteristics based on known substituent effects in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as fragmentation patterns in mass spectrometry (MS).

Data Presentation

The following tables summarize the expected and, where available, reported spectroscopic data for the three isomers of N-(aminophenyl)sulfamide. The data for the para isomer (sulfanilamide) is the most complete due to its widespread use. Data for the ortho and meta isomers are primarily based on established principles of spectroscopy and data from closely related compounds.

Table 1: Comparative ¹H NMR Spectroscopic Data (Expected Values in DMSO-d₆)



Proton	N-(2- aminophenyl)sulfami de (ortho)	N-(3- aminophenyl)sulfami de (meta)	N-(4- aminophenyl)sulfami de (para)
-NH ₂	~5.0 ppm (broad s)	~5.3 ppm (broad s)	5.67 ppm (broad s)
-SO ₂ NH ₂	~6.8 ppm (broad s)	~7.0 ppm (broad s)	6.86 ppm (broad s)
Aromatic H	~6.5-7.2 ppm (m)	~6.4-7.1 ppm (m)	6.58 (d, 2H), 7.45 (d, 2H)

Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, d = doublet, m = multiplet. Expected values are estimations and may vary based on experimental conditions.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Expected Values in DMSO-d₆)

Carbon	N-(2- aminophenyl)sulfami de (ortho)	N-(3- aminophenyl)sulfami de (meta)	N-(4- aminophenyl)sulfami de (para)
C-NH ₂	~147 ppm	~149 ppm	152.8 ppm
C-SO ₂ NH ₂	~125 ppm	~142 ppm	128.7 ppm
Other Aromatic C	~115-130 ppm	~110-130 ppm	112.5 ppm, 128.0 ppm

Note: Chemical shifts (δ) are in parts per million (ppm). Assignments are tentative.

Table 3: Comparative IR Spectroscopic Data



Vibrational Mode	N-(2- aminophenyl)sulfami de (ortho)	N-(3- aminophenyl)sulfami de (meta)	N-(4- aminophenyl)sulfami de (para)
N-H stretch (-NH ₂) (asym/sym)	~3480 / 3380 cm ⁻¹	~3460 / 3370 cm ⁻¹	3477 / 3379 cm ⁻¹
N-H stretch (- SO ₂ NH ₂) (asym/sym)	~3350 / 3250 cm ⁻¹	~3360 / 3260 cm ⁻¹	3356 / 3258 cm ⁻¹
S=O stretch (asym/sym)	~1310 / 1150 cm ⁻¹	~1320 / 1155 cm ⁻¹	1313 / 1150 cm ⁻¹
S-N stretch	~900 cm ⁻¹	~905 cm ⁻¹	908 cm ⁻¹

Note: Frequencies are in wavenumbers (cm^{-1}). Values are typical ranges and may vary.

Table 4: Comparative Mass Spectrometry Data

Parameter	N-(2- aminophenyl)sulfami de (ortho)	N-(3- aminophenyl)sulfami de (meta)	N-(4- aminophenyl)sulfami de (para)
Molecular Ion [M]+	m/z 187	m/z 187	m/z 187
Key Fragment Ions	m/z 107 (loss of - SO ₂ NH ₂), m/z 92 (loss of -NHSO ₂ NH ₂)	m/z 107, m/z 92	m/z 108 (rearrangement), m/z 92

Note: m/z = mass-to-charge ratio. Fragmentation patterns can be influenced by ionization method.

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic characterization of N-(aminophenyl)sulfamide isomers.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

2.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
- Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

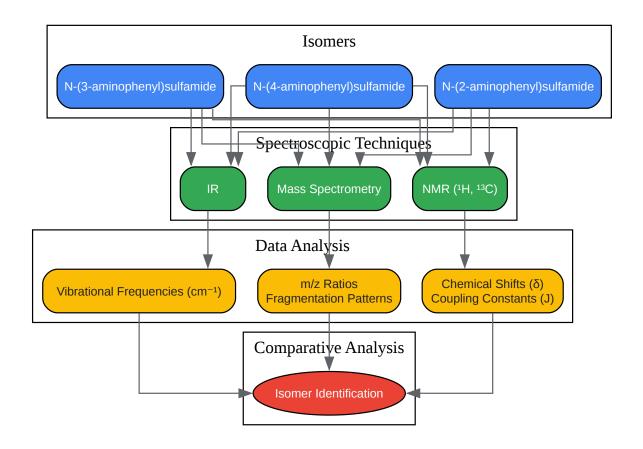
2.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or, if coupled with chromatography, through the chromatographic column.
- Data Acquisition: Mass spectra are recorded over a suitable mass range (e.g., m/z 40-300).

Visualization of the Comparative Workflow

The logical flow for the spectroscopic comparison of the N-(aminophenyl)sulfamide isomers is outlined below.





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Caption: Workflow for the spectroscopic comparison of N-(aminophenyl)sulfamide isomers.

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